molecular formula C14H19NO4 B1302542 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid CAS No. 71420-95-6

2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid

Cat. No. B1302542
CAS RN: 71420-95-6
M. Wt: 265.3 g/mol
InChI Key: KMXLLJZRUTZTMA-UHFFFAOYSA-N
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Description

“2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid” is a chemical compound with the molecular formula C14H19NO4 . It is often used in organic synthesis .


Synthesis Analysis

The synthesis of this compound has been reported in several studies . For example, one method involves the reaction of amines with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in various studies . It is a monoclinic crystal with a volume of 1999.62 (14) ų .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically associated with its use as a protecting group in organic synthesis . For instance, it can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 242 . Its physical and chemical properties have been analyzed using techniques such as 1H-NMR and 13C-NMR .

Scientific Research Applications

Synthesis of Isomers

This compound is used in the synthesis of Erythro (±) and Threo (±) isomers. An efficient protocol has been reported for the synthesis of methyl 2-[(tert-butoxycarbonyl) amino]-3-hydroxy-3-phenylpropanoate (Erythro (±)) by simple reduction and methyl 2-[(tert-butoxycarbonyl) amino]-3-hydroxy-3-phenylpropanoate (Threo (±)) by inversion method .

Dipeptide Synthesis

The compound is used in the synthesis of dipeptides. A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared and used as the starting materials in dipeptide synthesis .

Protein Assembly

The compound is used as a reactant for protein assembly. It is used in the solid phase synthesis of gramicidin S cyclic analogs with antibiotic and hemolytic activities .

Synthesis of HCV Protease Inhibitor Modified Analogs

The compound is used in the synthesis of HCV protease inhibitor modified analogs .

Synthesis of Peptidic V1a Receptor Agonists

The compound is used in the solid phase synthesis of peptidic V1a receptor agonists .

Drug Synthesis and Biomolecular Studies

The compound is used in drug synthesis and biomolecular studies due to its unique properties.

Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines

The compound is used in the practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions .

Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4 …-1-yl)alanine

The compound is used in a simple synthetic approach to racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine .

Mechanism of Action

The mechanism of action of this compound is primarily related to its role as a protecting group . It protects amines during organic synthesis, and can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Safety and Hazards

The safety and hazards associated with this compound are typically outlined in material safety data sheets provided by the supplier . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-6-4-5-10(7-11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXLLJZRUTZTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373145
Record name (3-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid

CAS RN

71420-95-6
Record name 3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71420-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Substitution of an equivalent amount of 3-aminomethylphenylacetic acid hydrochloride for 4-aminomethylphenylacetic acid hydrochloride in the reaction with 2-t-butoxycarbonyloxyimino-2-phenylacetonitrile described in Example 54 gave 3-(N-t-butoxycarbonylaminomethyl)phenylacetic acid, m.p. 95°-96.5°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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